Cas no 2167591-21-9 (2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid)

2-Amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with an amino group, a pyridinyl moiety, and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The pyridine ring enhances solubility and coordination properties, while the carboxylic acid group allows for further derivatization. Its rigid, planar architecture makes it suitable for designing bioactive molecules with potential applications in medicinal chemistry. The compound’s well-defined reactivity profile ensures reliable performance in coupling reactions and metal-catalyzed transformations. High purity and stability under standard conditions further support its utility in research and industrial settings.
2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid structure
2167591-21-9 structure
商品名:2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
CAS番号:2167591-21-9
MF:C10H9N3O2
メガワット:203.197361707687
CID:5814512
PubChem ID:165507395

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
    • 2167591-21-9
    • EN300-1296735
    • インチ: 1S/C10H9N3O2/c11-9-8(10(14)15)7(5-13-9)6-1-3-12-4-2-6/h1-5,13H,11H2,(H,14,15)
    • InChIKey: WPIQJOLGSJDNIB-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=C(N)NC=C1C1C=CN=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 203.069476538g/mol
  • どういたいしつりょう: 203.069476538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1296735-5000mg
2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
2167591-21-9
5000mg
$2732.0 2023-09-30
Enamine
EN300-1296735-1.0g
2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
2167591-21-9
1g
$0.0 2023-06-06
Enamine
EN300-1296735-50mg
2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
2167591-21-9
50mg
$792.0 2023-09-30
Enamine
EN300-1296735-250mg
2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
2167591-21-9
250mg
$867.0 2023-09-30
Enamine
EN300-1296735-100mg
2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
2167591-21-9
100mg
$829.0 2023-09-30
Enamine
EN300-1296735-10000mg
2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
2167591-21-9
10000mg
$4052.0 2023-09-30
Enamine
EN300-1296735-1000mg
2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
2167591-21-9
1000mg
$943.0 2023-09-30
Enamine
EN300-1296735-2500mg
2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
2167591-21-9
2500mg
$1848.0 2023-09-30
Enamine
EN300-1296735-500mg
2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
2167591-21-9
500mg
$905.0 2023-09-30

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid 関連文献

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acidに関する追加情報

Introduction to 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (CAS No. 2167591-21-9)

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid (CAS No. 2167591-21-9) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrrole class of molecules, which are well-known for their diverse applications in medicinal chemistry. The presence of both amino and carboxylic acid functional groups, along with a pyridine substituent, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.

The structure of 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid consists of a pyrrole ring system connected to a pyridine moiety at the 4-position and featuring an amino group at the 2-position and a carboxylic acid group at the 3-position. This arrangement confers specific electronic and steric properties that can influence its interactions with biological targets. The pyridine ring, in particular, is known to be a common pharmacophore in many drug candidates, often contributing to binding affinity and selectivity.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrrole derivatives. 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid has been studied for its potential role in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The amino group at the 2-position provides a site for further derivatization, allowing chemists to modify the compound's properties to enhance its biological activity. Additionally, the carboxylic acid group can be used to form salts or esters, which may improve solubility or stability.

One of the most compelling aspects of this compound is its ability to serve as a building block for more complex molecules. Researchers have utilized 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid as a precursor in the synthesis of novel drug candidates targeting specific disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in inflammation and cancer progression. These findings highlight the importance of 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid as a lead compound in medicinal chemistry.

The synthesis of 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as amination and carboxylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

From a biological perspective, the interactions between 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid and biological targets are of great interest. The pyridine ring can form hydrogen bonds with nucleophilic residues in proteins, while the amino and carboxylic acid groups can engage in ionic interactions or participate in coordination with metal ions. These interactions are crucial for determining the compound's binding affinity and selectivity towards specific biological targets.

Recent studies have also explored the role of 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid in modulating signaling pathways associated with various diseases. For example, researchers have investigated its potential as an inhibitor of kinases, which are enzymes involved in cell proliferation and survival. By targeting these kinases, compounds derived from 2-amino-4-(pyridin-4-yll)-1H-pyrrole}-3-carbonylíc acíd may offer therapeutic benefits in conditions such as cancer and inflammatory disorders.

The pharmacokinetic properties of 2-amino--(pyrídine}-\{ýl}-\{ýpróre}-\{ýl}-\{ýcarbonylíc acíd\) are also important considerations in drug development. Factors such as solubility, stability, and metabolic clearance can influence how effectively a compound reaches its target site within the body. Researchers are actively working to optimize these properties through structural modifications, which may enhance the compound's bioavailability and therapeutic efficacy.

In conclusion, 2-amino--(pyrídine}-\{ýl}-\{ýpróre}-\{ýl}-\{ýcarbonylíc acíd\) (CAS No.\ 2167591-\{21}-9) is a promising compound with significant potential in pharmaceutical research.\ Its unique structure,\ versatile reactivity,\ and demonstrated biological activity make it an attractive scaffold for developing new drugs.\ As research continues,\ further insights into its mechanisms of action and applications across various therapeutic areas are expected.\ This will undoubtedly contribute to advancements in drug discovery\and development.\

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